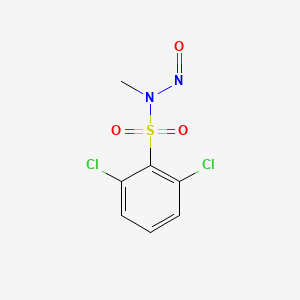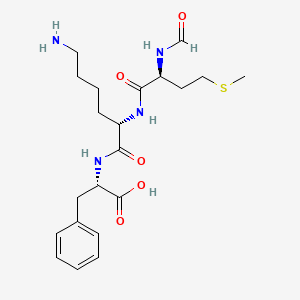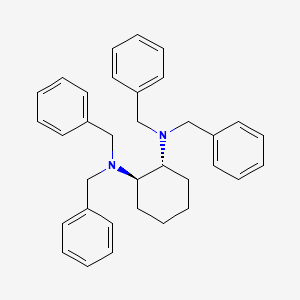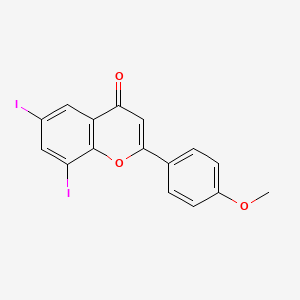![molecular formula C20H14F3IN2O B14198875 N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide CAS No. 919794-87-9](/img/structure/B14198875.png)
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aniline group, a trifluoromethyl group, and an iodine-substituted benzamide, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The iodine atom in the benzamide can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The aniline and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-Anilino-5-(trifluoromethyl)phenyl]acetamide: This compound is structurally similar but lacks the iodine atom, which can affect its reactivity and applications.
4-Phenyl-6-trifluoromethyl-2-aminopyrimidines: These compounds share the trifluoromethyl group and have been studied for their fungicidal activity.
Uniqueness
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
919794-87-9 |
|---|---|
Fórmula molecular |
C20H14F3IN2O |
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
N-[2-anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide |
InChI |
InChI=1S/C20H14F3IN2O/c21-20(22,23)14-8-11-17(25-16-4-2-1-3-5-16)18(12-14)26-19(27)13-6-9-15(24)10-7-13/h1-12,25H,(H,26,27) |
Clave InChI |
ZOQBWYNZOYFIDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
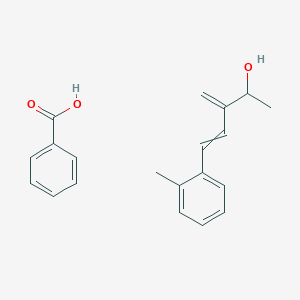
![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
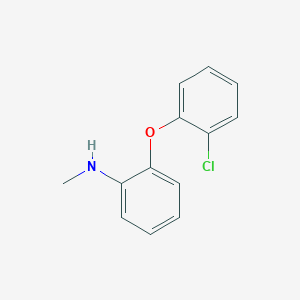

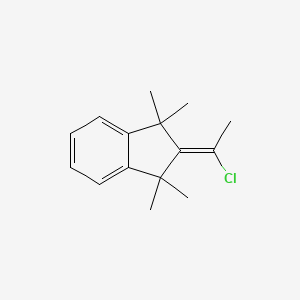

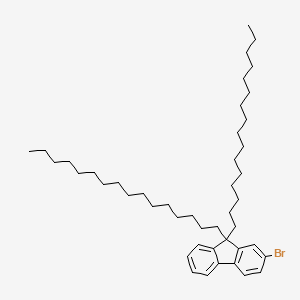
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
